3-(4-Bromophenyl)-3'-carboethoxypropiophenone

Description

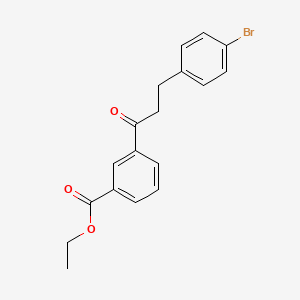

3-(4-Bromophenyl)-3'-carboethoxypropiophenone is a ketone-based aromatic compound featuring a 4-bromophenyl group and a carboethoxy (ethyl carboxy) substituent. Its structure comprises a propiophenone backbone (phenyl-propanone) with bromine and ethoxycarbonyl groups at distinct positions, which influence its physicochemical and biological properties.

Applications in medicinal chemistry (e.g., anti-inflammatory agents) or materials science (e.g., crystallography via SHELX programs) are plausible, given structural parallels with bioactive molecules .

Properties

IUPAC Name |

ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-5-3-4-14(12-15)17(20)11-8-13-6-9-16(19)10-7-13/h3-7,9-10,12H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKFOPVKSJBNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243430 | |

| Record name | Ethyl 3-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-13-2 | |

| Record name | Ethyl 3-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

3-(4-Bromophenyl)-3'-carboethoxypropiophenone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, summarizing findings from various studies, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H15BrO2

- Molecular Weight : 333.19 g/mol

- Functional Groups : Bromo, ethoxy, and carbonyl groups.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

-

Inhibition of Bacterial Growth :

- A study evaluating derivatives revealed that compounds with a bromophenyl moiety exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like penicillin .

- Table 1 summarizes the MIC values for various derivatives:

Compound Target Bacteria MIC (µg/mL) 3k Staphylococcus aureus 0.15 3j Bacillus subtilis 1.12 3s E. coli 12.50

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Notably:

-

Inhibition of Tumor Growth :

- In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models, indicating potential as hTERT inhibitors .

- Mechanistic studies showed that treatment with these compounds led to increased expression of pro-apoptotic proteins and activation of apoptosis pathways via the endoplasmic reticulum stress response .

- Case Study :

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound likely disrupts bacterial lipid biosynthesis, which is critical for maintaining bacterial cell integrity.

- Anticancer Mechanism : The activation of the UPR (unfolded protein response) pathway has been implicated in its anticancer effects, promoting apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds. The presence of the bromine atom at the para position on the phenyl ring appears to enhance both antimicrobial and anticancer activities. Modifications to other functional groups can further increase efficacy against specific bacterial strains or cancer cell lines.

Scientific Research Applications

The compound 3-(4-Bromophenyl)-3'-carboethoxypropiophenone is a notable chemical structure with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of bromophenyl ketones exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that similar compounds can inhibit telomerase activity, a critical factor in cancer cell proliferation, thereby reducing tumor growth in vivo .

Case Study: Anticancer Activity

In a study focusing on compounds with similar structures, it was found that they inhibited the growth of SMMC-7721 liver cancer cells with an IC50 value of 88 nM. The mechanism involved modulation of telomerase activity and induction of endoplasmic reticulum stress, leading to apoptosis .

Material Science

This compound can also serve as a precursor in synthesizing advanced materials, such as polymers and nanocomposites. Its unique chemical properties allow for modifications that enhance material performance.

The compound is utilized as an intermediate in organic synthesis processes, where it can be transformed into various derivatives with diverse biological activities. Its ability to undergo electrophilic substitution makes it valuable for creating new compounds with tailored properties.

Synthesis Pathway Example

A common synthetic route involves the reaction of bromobenzene with ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product.

Analytical Chemistry

In analytical applications, this compound can be used as a standard reference material for chromatographic techniques due to its distinct spectral properties. It aids in method development for the quantification of similar compounds in complex mixtures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory 1,3,4-Oxadiazole Derivatives

Compound IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one

Compound IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one

- Activity : Both compounds demonstrated 59.5% and 61.9% inhibition of carrageenan-induced paw edema at 100 mg/kg, comparable to indomethacin (64.3%) .

- Toxicity : Severity Index (SI) values of 0.75 (IIIa) and 0.83 (IIIb) were lower than the parent compound β-(4-bromobenzoyl)propionic acid (SI = 1.17) and indomethacin (SI = 2.67), indicating enhanced safety profiles .

Coumarin-Based Anticoagulants: Brodifacoum and Difethialone

- Structure: Brodifacoum includes a 4-bromophenyl-tetrahydronaphthalenyl-chromenone scaffold, while difethialone substitutes the chromenone oxygen with sulfur .

- Activity: Both suppress LPS-induced NO generation (anti-inflammatory markers) but are primarily used as anticoagulant rodenticides due to vitamin K antagonism .

- Comparison: The carboethoxy group in 3-(4-Bromophenyl)-3'-carboethoxypropiophenone may offer metabolic stability advantages over the labile chromenone ring in these coumarins .

Bromadiolone (Rodenticide)

- Structure: A complex chromenone derivative with a 4-bromobiphenylyl group and hydroxy substituents .

- Activity : Acts as a vitamin K antagonist, causing lethal hemorrhage in rodents. Molecular weight (527.41 g/mol) and bromine content enhance persistence in environmental matrices .

- Divergence: The absence of a chromenone ring in this compound suggests distinct biological targets and reduced environmental persistence .

Chalcone-Derived Acetamides

- Example: 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide

- Structure : Features an acryloyl-linked bromophenyl group and diphenylacetamide .

- Activity: Not explicitly reported, but chalcones are known for anti-inflammatory and anticancer properties, suggesting possible shared mechanisms with the target compound .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Comparable Compounds

Key Observations:

- Environmental Impact : Bromadiolone’s high molecular weight and bromine content correlate with environmental persistence, whereas the carboethoxy group in the target compound may improve biodegradability .

Preparation Methods

Friedel-Crafts Acylation

- Reactants: Bromobenzene and succinic anhydride.

- Catalyst: Typically aluminum chloride (AlCl3) or other Lewis acids.

- Conditions: Controlled temperature to avoid polyacylation.

- Outcome: Formation of 4-bromophenyl-substituted keto acid intermediate (Compound I).

- Significance: This step introduces the bromophenyl moiety essential for further transformations.

Esterification

- Reactants: Compound I and methanol.

- Catalyst: Thionyl chloride (SOCl2) added dropwise.

- Temperature: Heated to 65-66°C under reflux.

- Duration: Approximately 2 hours until complete conversion.

- Workup: Removal of methanol under reduced pressure, addition of n-heptane for precipitation.

- Yield & Purity: High yield with purity suitable for next step.

- Advantages: Improved reaction efficiency and shortened reaction time compared to traditional methods.

Reduction

- Reactants: Compound II and sodium borohydride.

- Solvent: Tetrahydrofuran (THF) or tert-butyl alcohol.

- Conditions: Heating at 40-50°C with slow addition of methanol.

- Quenching: After reflux, water is added slowly, and organic extraction is performed.

- Safety: Avoids use of lithium aluminum hydride, reducing explosion risk.

- Product: Crude 1-(4-bromophenyl)-1,4-butanediol obtained as an oily substance.

Purification by Recrystallization

- Solvent System: Acetone/petroleum ether or isopropanol/n-heptane mixtures.

- Procedure: Dissolve crude product in acetone at 50-55°C, add petroleum ether slowly, cool to 0-5°C, stir for 2 hours.

- Isolation: Filtration and vacuum drying at 40-45°C.

- Outcome: High-purity crystalline product (purity >99% by HPLC).

- Industrial Relevance: Avoids column chromatography, making it scalable and cost-effective.

Summary Table of Preparation Method

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield & Purity | Safety & Industrial Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Bromobenzene + Succinic Anhydride + AlCl3, controlled temp | 4-Bromophenylsuccinic acid (Compound I) | High yield | Standard industrial method |

| 2 | Esterification | Compound I + Methanol + SOCl2, reflux 65-66°C, 2 hours | Ethyl ester (Compound II) | High yield, ~90% | Improved efficiency, shorter reaction time |

| 3 | Reduction | Compound II + NaBH4 in THF or tert-butyl alcohol, 40-50°C | 1-(4-Bromophenyl)-1,4-butanediol (crude) | High yield | Safer than LiAlH4, milder reaction conditions |

| 4 | Recrystallization | Acetone + Petroleum ether or Isopropanol + n-heptane | Pure crystalline product | Purity >99%, yield ~90% | Industrially scalable, no chromatography needed |

Research Findings and Industrial Implications

- The use of sodium borohydride as a reducing agent significantly enhances safety by eliminating the need for hazardous lithium aluminum hydride, which is prone to spontaneous combustion and explosion.

- The esterification step catalyzed by thionyl chloride under reflux conditions improves both the reaction rate and conversion efficiency, reducing the overall process time to about 2 hours.

- The recrystallization purification step is optimized to avoid column chromatography, which is unsuitable for large-scale production, thereby increasing the feasibility of industrial manufacturing.

- The final product exhibits high purity (>99% by HPLC) and yield (~90%), meeting stringent quality requirements for further synthetic applications.

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-3'-carboethoxypropiophenone, and how are intermediates characterized?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between 4-bromoacetophenone and ethyl acetoacetate under basic conditions (e.g., NaOH/ethanol), followed by bromination or functional group modification. Key intermediates, such as 1-(4-bromophenyl)ethanol, can be synthesized via sodium borohydride reduction of 4-bromoacetophenone, as demonstrated in related bromophenyl derivatives . Characterization typically employs 1H/13C NMR (to confirm aromatic protons and ester groups), FT-IR (for carbonyl stretches at ~1700 cm⁻¹), and HPLC (>95% purity thresholds). Mass spectrometry (ESI-MS) validates molecular ion peaks (e.g., [M+H]+ at m/z 345) .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via reverse-phase HPLC using a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Thermogravimetric analysis (TGA) ensures thermal stability, while differential scanning calorimetry (DSC) confirms melting points (e.g., 117–119°C for analogous bromophenylacetic acid derivatives) . Recrystallization in ethanol/water (7:3 v/v) optimizes yield and purity, with residual solvents quantified via GC-MS .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in catalyst loading (e.g., 0.1–1.0 eq. of PBr3), solvent polarity (e.g., DMF vs. THF), or reaction time (3–24 hours). A Design of Experiments (DoE) approach, such as a factorial design, isolates critical variables. For example, achieved 70% yield by optimizing PBr3 stoichiometry (1.2 eq.) and reaction time (2 hours) in anhydrous diethyl ether . Parallel monitoring via in-situ FT-IR or Raman spectroscopy tracks intermediate formation, reducing ambiguity .

Q. What strategies mitigate byproduct formation during the esterification of 3-(4-Bromophenyl)-3'-carboxypropiophenone?

- Methodological Answer : Byproducts like diesters or brominated side products are minimized using molecular sieves (to scavenge water) and low-temperature esterification (0–5°C). Schlenk techniques under inert atmospheres (N2/Ar) prevent oxidation. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted starting materials, while 2D-NMR (COSY, HSQC) identifies and quantifies impurities .

Q. How is this compound utilized in the synthesis of bioactive heterocycles?

- Methodological Answer : The compound serves as a precursor for pyrazole and thiazole derivatives via hydrazine or thiosemicarbazide coupling. For example, synthesized a pyrazole-carbothioamide by refluxing with thiosemicarbazide in ethanol (3 hours, 80°C), achieving >90% conversion. X-ray crystallography confirmed the product’s structure, and in-vitro assays evaluated bioactivity (e.g., IC50 values for enzyme inhibition) .

Data Analysis & Optimization

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the C=O group’s electrophilicity is enhanced by the electron-withdrawing bromophenyl moiety, favoring nucleophilic attack at the carbonyl carbon. Molecular docking (AutoDock Vina) further predicts binding affinities for drug-discovery applications .

Q. How do solvent effects influence the crystallization of this compound?

- Methodological Answer : Polymorph screening in solvents like acetone, toluene, and DCM identifies optimal crystal habits. used slow evaporation in ethyl acetate to grow single crystals for XRD analysis, revealing a monoclinic lattice (space group P2₁/c). Hansen solubility parameters guide solvent selection to balance solubility and nucleation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.